molecular formula C18H28N4O B5538288 4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine

4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine

Cat. No. B5538288
M. Wt: 316.4 g/mol
InChI Key: OZWURGUAEVQYCA-UHFFFAOYSA-N
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Description

The chemical compound under discussion is part of a class of compounds that have been explored for their various biological activities and potential applications in medicinal chemistry. The compound features a complex structure with an imidazolyl and isoxazolyl group attached to a piperidine backbone, indicative of its potential for diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including cyclocondensation, nucleophilic reactions, and deprotection steps, utilizing catalysts like SO4^2−/Y2O3 in solvents such as ethanol. These processes are designed to yield compounds with specific structural features and biological activities (Rajkumar et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically performed using techniques such as IR, GC-MS, and 1H-NMR, which help in characterizing the compound’s structure, including its molecular framework and functional groups. Such analysis aids in understanding the compound's chemical behavior and potential interaction with biological targets (Guo Qian-yi, 2011).

Chemical Reactions and Properties

Compounds of this class can undergo a variety of chemical reactions, including amino protection, nucleophilic reactions, and ring-opening reactions, leading to the formation of novel derivatives with potential biological activities. These reactions are crucial for modifying the compound’s chemical properties for specific applications (Khalafy et al., 2002).

Scientific Research Applications

NMDA Receptor Antagonism

One notable application of compounds related to 4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine in scientific research is as potent antagonists of the NMDA receptor. For instance, a study found that a similar compound, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, serves as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This finding underscores the therapeutic potential of such compounds in neurological conditions, demonstrating their ability to modulate synaptic plasticity and protect against excitotoxicity, with implications for the treatment of Parkinson's disease and other neurodegenerative disorders (Wright et al., 1999).

Radiolabeling and Diagnostic Imaging

Another application is in the development of radiolabeled compounds for diagnostic imaging. Research involving mixed ligand fac-tricarbonyl complexes of technetium and rhenium, incorporating imidazole and benzyl isocyanide, highlights the potential of these compounds in medical imaging. These complexes have been used to label bioactive molecules, suggesting the role of similar imidazole derivatives in enhancing diagnostic imaging techniques, particularly in the tracer-level preparation of 99mTc compounds for potential use in identifying and tracking disease processes within the body (Mundwiler et al., 2004).

Histamine Receptor Modulation

Research into the synthesis and structure-activity relationships of N-aryl-piperidine derivatives, including compounds with a core structure similar to 4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine, has identified them as potent (partial) agonists for the human histamine H3 receptor. This work has important implications for the development of new treatments for disorders related to the central nervous system, indicating the utility of these compounds in exploring therapeutic avenues for conditions such as sleep disorders, obesity, and cognitive deficits (Ishikawa et al., 2010).

properties

IUPAC Name

5-[[4-(1-butylimidazol-2-yl)piperidin-1-yl]methyl]-3-ethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-3-5-9-22-12-8-19-18(22)15-6-10-21(11-7-15)14-17-13-16(4-2)20-23-17/h8,12-13,15H,3-7,9-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWURGUAEVQYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C2CCN(CC2)CC3=CC(=NO3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine

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